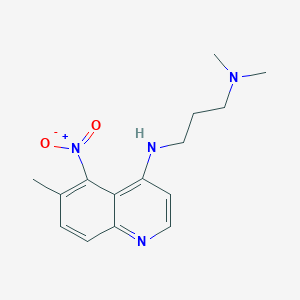
1,3-Propanediamine, N,N-dimethyl-N'-(6-methyl-5-nitro-4-quinolinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- is a complex organic compound with a unique structure that includes a quinoline ring substituted with a nitro group and a methyl group
Vorbereitungsmethoden
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- typically involves multiple steps. One common method starts with the reaction of 1,3-propanediamine with formaldehyde to form an intermediate, which is then reacted with 6-methyl-5-nitro-4-quinoline . The reaction conditions often require a basic environment and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of fixed-bed reactors and catalysts such as Raney-Nickel to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- include:
N,N-Dimethyl-1,3-propanediamine: A simpler analog without the quinoline ring, used in similar industrial applications.
1,3-Bis(methylamino)propane: Another related compound with two methylamino groups, used in organic synthesis.
2,6-Diazaheptane: A compound with a similar backbone but different functional groups, used in various chemical reactions.
These compounds share some chemical properties but differ in their specific applications and reactivity due to the presence or absence of the quinoline ring and other substituents.
Eigenschaften
CAS-Nummer |
141918-01-6 |
|---|---|
Molekularformel |
C15H20N4O2 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(6-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-5-6-12-14(15(11)19(20)21)13(7-9-17-12)16-8-4-10-18(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
WJNSZRIWVKGVHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=CN=C2C=C1)NCCCN(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



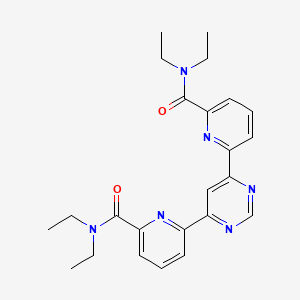
![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
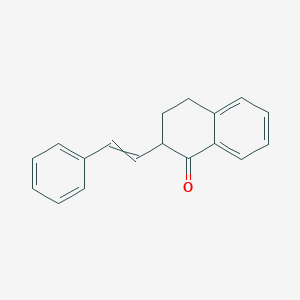
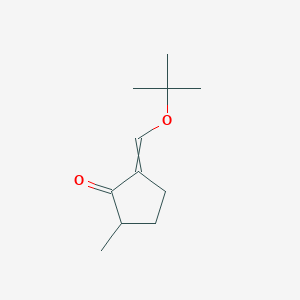
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)

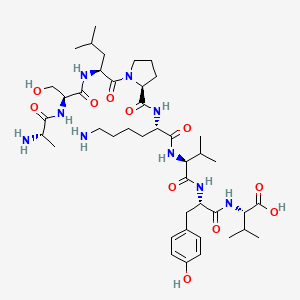
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
